Bicyclo[2.2.2]octa-2,5,7-triene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The original synthesis of bicyclo[2.2.2]octa-2,5,7-triene by Zimmerman in 1960 involved the reaction of benzene and acetylene in a Diels-Alder reaction . This synthesis was later modified in 1969 to improve yield and efficiency . Another method involves the use of benzene oxide as a starting material .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of readily available starting materials and catalysts to facilitate the Diels-Alder reaction. The reaction conditions often include elevated temperatures and pressures to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including:
Hydrogenation: Converts this compound to bicyclo[2.2.2]octane using hydrogen gas and Adams’ catalyst in ethanol.
Bromination: Reacts with bromine in tetrachloromethane to form a di-bromo adduct.
Epoxidation: Reacts with oxone to form trioxatrishomobarrelene, which can further rearrange to trioxatrishomocubane using boron trifluoride.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, Adams’ catalyst, ethanol.
Bromination: Bromine, tetrachloromethane.
Epoxidation: Oxone, boron trifluoride.
Major Products:
Hydrogenation: Bicyclo[2.2.2]octane.
Bromination: Di-bromo adduct.
Epoxidation: Trioxatrishomobarrelene, trioxatrishomocubane.
Scientific Research Applications
Bicyclo[2.2.2]octa-2,5,7-triene has several applications in scientific research:
Chemistry: Used as a starting material for synthesizing other organic compounds, such as semibullvalene.
Biology and Medicine: Its unique structure makes it a subject of interest in studying molecular interactions and potential drug development.
Industry: Used in the production of polymers through ring-opening metathesis polymerization.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octa-2,5,7-triene involves its ability to undergo various chemical transformations due to its strained molecular structure. The compound’s reactivity is influenced by the presence of three ethylene units and two methine groups, which create a high degree of ring strain. This strain makes the compound highly reactive in Diels-Alder reactions and other cycloaddition reactions .
Comparison with Similar Compounds
Iptycenes: Compounds with alkene groups as part of arenes.
Semibullvalene: A related compound synthesized from bicyclo[2.2.2]octa-2,5,7-triene.
Uniqueness: this compound is unique due to its barrel-like structure and the high degree of ring strain, which imparts significant reactivity. This makes it a valuable compound for studying theoretical chemistry and developing new synthetic methodologies .
Properties
IUPAC Name |
bicyclo[2.2.2]octa-2,5,7-triene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-5-3-7(1)4-6-8/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCCUQVVABYRDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C=CC1C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198171 | |
Record name | Barrelene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500-24-3 | |
Record name | Barrelene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barrelene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barrelene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BARRELENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5L4Z7K7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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